![molecular formula C23H40I2N2O3 B1677953 Piprocurarium iodide CAS No. 3562-55-8](/img/structure/B1677953.png)
Piprocurarium iodide
Overview
Description
Piprocurarium iodide is a synthetic compound known for its curarimimetic properties. It is a neuromuscular blocking agent that has been investigated for its potential use in clinical settings as a muscle relaxant. The compound is characterized by its strong vagolytic effects, producing tachycardia, and its duration of action is shorter than d-tubocurare but longer than succinylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piprocurarium iodide involves the reaction of 1-methylpiperidinium iodide with diethyl (2-(2-hydroxyethoxy)ethyl)methylammonium iodide ester. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Piprocurarium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the structure of this compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different iodinated derivatives, while reduction can produce deiodinated compounds .
Scientific Research Applications
Piprocurarium iodide has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound in studies of neuromuscular blocking agents and their interactions with other chemicals.
Biology: The compound is used in research on muscle physiology and the mechanisms of neuromuscular transmission.
Medicine: this compound has been investigated for its potential use as a muscle relaxant during surgical procedures.
Industry: The compound is used in the development of new anesthetic drugs and neuromuscular blocking agents.
Mechanism of Action
Piprocurarium iodide exerts its effects by blocking the transmission of nerve impulses at the neuromuscular junction. It binds to nicotinic acetylcholine receptors on the motor endplate, preventing the binding of acetylcholine and subsequent muscle contraction. This results in muscle relaxation and paralysis .
Comparison with Similar Compounds
Gallamine Triiodoethylate: Another neuromuscular blocking agent with similar properties but different chemical structure.
d-Tubocurare: A well-known muscle relaxant with a longer duration of action compared to piprocurarium iodide.
Succinylcholine: A depolarizing neuromuscular blocker with a shorter duration of action than this compound.
Uniqueness: this compound is unique in its balance of duration of action and side effects. It produces strong vagolytic effects, leading to tachycardia, but is less histaminogenic and non-irritating to veins compared to other neuromuscular blockers .
Properties
CAS No. |
3562-55-8 |
---|---|
Molecular Formula |
C23H40I2N2O3 |
Molecular Weight |
646.4 g/mol |
IUPAC Name |
diethyl-methyl-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)-2-phenylacetyl]oxyethoxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C23H40N2O3.2HI/c1-5-24(3,6-2)17-18-27-19-20-28-23(26)22(21-13-9-7-10-14-21)25(4)15-11-8-12-16-25;;/h7,9-10,13-14,22H,5-6,8,11-12,15-20H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
RFWPUUOBQMRONB-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(CC)CCOCCOC(=O)C(C1=CC=CC=C1)[N+]2(CCCCC2)C.[I-].[I-] |
Canonical SMILES |
CC[N+](C)(CC)CCOCCOC(=O)C(C1=CC=CC=C1)[N+]2(CCCCC2)C.[I-].[I-] |
Appearance |
Solid powder |
7732-96-9 3562-55-8 |
|
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Piprocurarium iodide; LD 2480; LD-2480; LD2480; Brevicurarine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.